1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-5-7-15(8-6-10)18(16,17)13-9-12(14)4-3-11(13)2/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTIUSOGPKXHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974058 | |
| Record name | 1-(5-Bromo-2-methylbenzene-1-sulfonyl)-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5850-40-8 | |
| Record name | 1-(5-Bromo-2-methylbenzene-1-sulfonyl)-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine typically involves multiple steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions.
Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with 4-methylpiperidine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to sulfone or sulfoxide derivatives.
Scientific Research Applications
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It can be employed in studies investigating the biological activity of sulfonyl-containing compounds.
Mechanism of Action
The mechanism by which 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Ring Substituents and Molecular Properties
Key Observations:
- Substituent Size and Hydrophobicity: Ethoxy () and isopropyl () groups increase steric bulk and hydrophobicity compared to the methyl group in the target compound. These modifications could influence membrane permeability and metabolic stability.
Positional Isomers and Bioactivity
Table 2: Positional Isomerism Effects
Key Observations:
- Positional Isomerism: Shifting the bromine from the 5- to the 3-position () and substituting methyl with methoxy alters steric and electronic profiles. Such changes could impact target selectivity or potency in receptor binding.
Compounds with Shared Sulfonyl-Piperidine Moieties
Table 3: Analogous Sulfonyl-Piperidine Derivatives
Key Observations:
- Biological Relevance: Hybrid compounds incorporating 1,3,4-oxadiazole () exhibit antibacterial activity, suggesting that the sulfonyl-piperidine moiety contributes to membrane interaction or enzyme inhibition.
- Receptor Targeting: Bis-sulfone derivatives () demonstrate receptor-specific activity, highlighting the scaffold’s versatility in drug design.
Biological Activity
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a brominated aromatic moiety. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity, while the brominated aromatic ring may facilitate interactions that lead to modulation of biological pathways.
- Target Interactions : The compound may inhibit enzyme activity or disrupt cellular processes, potentially inducing apoptosis in cancer cells.
- Pathways Affected : Research indicates involvement in pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Inhibition of proliferation |
| HeLa (Cervical) | 12.7 | Induction of apoptosis |
| A549 (Lung) | 10.5 | Cell cycle arrest |
These findings suggest that the compound could serve as a basis for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results point to its potential use in treating infections caused by resistant strains.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers aimed to enhance its biological activity by modifying the piperidine ring and sulfonyl group. The most promising derivatives displayed improved potency against cancer cell lines while maintaining low toxicity profiles.
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a potential drug candidate for various therapeutic applications:
- Cancer Therapy : Ongoing research focuses on optimizing its structure for enhanced efficacy against specific types of cancer.
- Infection Control : Its antimicrobial properties suggest potential applications in developing new antibiotics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine?
- Methodological Answer : The synthesis typically involves reacting 4-methylpiperidine with a sulfonyl chloride derivative (e.g., 5-bromo-2-methylbenzenesulfonyl chloride) under basic conditions. Key parameters include:
- pH control : Maintain pH ~9 using aqueous sodium carbonate to ensure efficient deprotonation of the piperidine nitrogen .
- Solvent selection : Methanol is preferred for its polarity and ability to stabilize intermediates .
- Reaction time : Monitor precipitation via TLC or HPLC; reactions often complete within 1–2 hours .
Q. What analytical techniques are critical for structural validation of this compound?
- Key Methods :
- NMR Spectroscopy : Assign peaks for the sulfonyl group (δ ~3.1–3.3 ppm for piperidine protons, δ ~7.5–8.0 ppm for aromatic protons) and methyl substituents .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 362.28 for C₁₄H₂₀BrNO₃S) .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfonyl-piperidine bond angles (applicable to crystalline derivatives) .
Q. How can researchers design initial biological activity screens for this compound?
- Approach :
- Enzyme inhibition assays : Test against targets like nucleotide pyrophosphatases (NPP1) or acetylcholinesterase, leveraging the sulfonyl group’s affinity for catalytic pockets .
- Cellular viability assays : Use MTT or resazurin-based assays in cancer/neurodegenerative cell lines to evaluate cytotoxicity .
- Dose-response curves : Establish IC₅₀ values with concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. What strategies address contradictory data in reaction mechanisms during sulfonation?
- Resolution Steps :
- Kinetic studies : Compare rates of sulfonyl chloride addition under varying temperatures (25–80°C) to identify rate-limiting steps .
- Isotopic labeling : Use ³⁵S-labeled reagents to track sulfonation efficiency and byproduct formation .
- Computational modeling : Apply DFT calculations to map transition states and identify steric hindrance from the 4-methylpiperidine group .
Q. How can regioselectivity be enhanced in electrophilic substitutions on the aromatic ring?
- Optimization Tactics :
- Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer bromine or methyl substitutions .
- Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization of the 5-bromo position .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates and reduce side reactions .
Q. What computational methods predict this compound’s binding modes with biological targets?
- Protocol :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., urease active site) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-protein hydrogen bonds .
- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., thiophene-based analogs) .
Q. How can researchers resolve enantiomeric mixtures during asymmetric synthesis?
- Separation Techniques :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase .
- Crystallization : Induce diastereomeric salt formation using (+)- or (-)-camphorsulfonic acid .
- Enzymatic resolution : Apply lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers .
Q. What structural modifications improve metabolic stability without compromising activity?
- SAR Insights :
- Piperidine substitution : Replace the 4-methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
- Sulfonyl bioisosteres : Test sulfonamide or phosphonate analogs to enhance plasma half-life .
- Halogen replacement : Substitute bromine with chlorine to balance lipophilicity and metabolic clearance .
Q. How can researchers validate protein-compound interactions experimentally?
- Experimental Workflow :
- SPR/BLI : Measure binding kinetics (kₒₙ/kₒff) using surface plasmon resonance or bio-layer interferometry .
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) to confirm entropy-driven binding .
- Cryo-EM/X-ray : Resolve co-crystal structures at ≤2.0 Å resolution to map interaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
